(R)-(+)-1-Octyn-3-ol chemical properties and reactivity
(R)-(+)-1-Octyn-3-ol chemical properties and reactivity
An In-Depth Technical Guide to (R)-(+)-1-Octyn-3-ol: Properties, Reactivity, and Application in Modern Synthesis
Introduction
In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount.[1][2] The stereochemistry of a molecule can dramatically influence its pharmacological activity, making access to specific stereoisomers a critical challenge in drug development.[3] (R)-(+)-1-Octyn-3-ol has emerged as a versatile and valuable chiral building block, prized for its bifunctional nature, containing both a terminal alkyne and a stereodefined secondary alcohol.[] This unique combination allows for a diverse range of subsequent chemical transformations, enabling the construction of complex molecular architectures with precise stereochemical control.
This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic applications of (R)-(+)-1-Octyn-3-ol, with a particular focus on its role as a key intermediate in the synthesis of prostaglandins and other bioactive molecules.[5][6] The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important chiral intermediate.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its effective use in the laboratory. These data serve as the primary means of identification, purity assessment, and quality control.
Physicochemical Properties
(R)-(+)-1-Octyn-3-ol is a clear, colorless liquid at room temperature. Its key physical properties are summarized in the table below, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O | [7][8] |
| Molecular Weight | 126.20 g/mol | [8][9] |
| Density | 0.866 g/mL | [5] |
| Boiling Point | 100°C at 20 mmHg | [5] |
| Flash Point | 63°C (145°F) | [5] |
| Optical Rotation | +9.9° (Neat) | [5] |
| Refractive Index | 1.442 | [5] |
| CAS Registry Number | 32556-70-0 | [8] |
Spectroscopic Signature
The structural features of (R)-(+)-1-Octyn-3-ol give rise to a distinct spectroscopic profile, which is indispensable for its characterization.
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Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the two key functional groups. A strong, sharp absorption is observed around 3300 cm⁻¹ , corresponding to the C-H stretch of the terminal alkyne. The C≡C triple bond stretch typically appears as a weaker absorption around 2110 cm⁻¹ . A broad and prominent absorption in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretch of the alcohol functional group.[7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton spectrum is highly informative. The terminal alkyne proton (≡C-H) typically appears as a triplet around 2.4 ppm . The proton on the carbon bearing the hydroxyl group (-CH(OH)-) is a multiplet found around 4.3 ppm . The hydroxyl proton itself (-OH) is a broad singlet whose chemical shift is concentration-dependent. The remaining protons of the pentyl chain appear as multiplets in the upfield region of the spectrum (approx. 0.9-1.6 ppm).[10]
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¹³C NMR : The carbon spectrum shows distinct signals for the alkynyl carbons, typically around 85 ppm (for the substituted carbon) and 72 ppm (for the terminal carbon). The carbon atom attached to the hydroxyl group (-C(OH)-) resonates at approximately 62 ppm .[8]
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Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 126 may be observed.[7] Common fragmentation patterns involve the loss of water (M-18) and cleavage adjacent to the alcohol, leading to characteristic fragment ions.[10]
Reactivity and Synthetic Utility
The synthetic versatility of (R)-(+)-1-Octyn-3-ol stems from the distinct and predictable reactivity of its alcohol and alkyne functionalities. The presence of a chiral center at C-3 allows for the transfer of stereochemical information into more complex products.
Caption: Workflow for the asymmetric synthesis of (R)-(+)-1-Octyn-3-ol.
Step-by-Step Experimental Protocol
(Adapted from Organic Syntheses, Coll. Vol. 7, p.403, 1990) [11]
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Reagent Preparation : In a flame-dried, nitrogen-purged 500-mL flask equipped with a magnetic stirrer, add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (THF). Cool the solution to 0°C and add (+)-α-pinene dropwise. Allow the mixture to stir at room temperature for 2-3 hours to ensure the complete formation of the B-3-pinanyl-9-BBN reducing agent.
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Asymmetric Reduction : Cool the flask containing the chiral reducing agent back to 0°C in an ice bath. Add 1-octyn-3-one (0.285 mol) dropwise to the solution. An initial exothermic reaction will be observed. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Monitoring and Completion : Stir the reaction for approximately 8 hours. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction mixture typically changes from a light yellow to a darker red color upon completion.
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Quenching : Destroy the excess reducing agent by adding freshly distilled propionaldehyde (0.3 mol) and stirring for an additional hour at room temperature.
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Workup and Isolation : Add ethanolamine to the reaction mixture to complex with the boron byproducts. Stir for 15 minutes. Add diethyl ether and water, then separate the organic layer. Wash the organic layer sequentially with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification : Purify the crude product by vacuum distillation to yield pure (R)-(+)-1-Octyn-3-ol.
Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.
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Hazards : (R)-(+)-1-Octyn-3-ol is a combustible liquid. It is harmful if swallowed and may cause skin, eye, and respiratory irritation. [8][12]* Handling : Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. [12]* Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption and oxidation. It is incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides. [5][12]
Conclusion
(R)-(+)-1-Octyn-3-ol stands out as a powerful and versatile chiral building block in asymmetric synthesis. Its bifunctional nature, coupled with the stereodefined alcohol center, provides a reliable platform for the enantioselective synthesis of complex molecules, most notably prostaglandins. The well-established protocols for its synthesis and the predictable reactivity of its functional groups make it an indispensable tool for chemists in drug discovery and development. By understanding its core properties and reactivity, researchers can confidently and effectively incorporate this valuable intermediate into their synthetic strategies to access novel and potent chemical entities.
References
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Midland, M. M., & Kazubski, A. (1990). (R)-(+)-1-Octyn-3-ol. Organic Syntheses, Coll. Vol. 7, 403. [Link]
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Wikipedia. (n.d.). 1-Octen-3-ol. In Wikipedia. Retrieved January 22, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Octyn-3-ol. In PubChem. Retrieved January 22, 2026, from [Link]
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Takano, S., Sugihara, T., & Ogasawara, K. (1991). Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. ChemInform, 22(10). [Link]
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National Institute of Standards and Technology. (n.d.). 1-Octyn-3-ol. In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]
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Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Octyn-3-ol, (3R)-. In PubChem. Retrieved January 22, 2026, from [Link]
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Ihara, M., & Kibayashi, C. (1993). Application of chiral building blocks to the synthesis of drugs. Journal of Synthetic Organic Chemistry, Japan, 51(3), 200-211. [Link]
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Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-26. [Link]
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